![molecular formula C25H37NO5S B12295028 (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid es un compuesto orgánico complejo caracterizado por múltiples dobles enlaces, un grupo hidroxilo y un grupo sulfanyl
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid involucra múltiples pasos, incluyendo la formación de dobles enlaces y la introducción de grupos funcionales. La ruta sintética generalmente comienza con un ácido graso de cadena larga, que se somete a una serie de reacciones como hidrogenación, hidroxilación y tiolación para introducir los grupos funcionales necesarios.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de métodos biotecnológicos, como el uso de microorganismos genéticamente modificados para producir el compuesto en grandes cantidades. Estos métodos a menudo se prefieren debido a su eficiencia y sostenibilidad en comparación con la síntesis química tradicional.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: Los dobles enlaces pueden reducirse a enlaces simples.
Sustitución: Los grupos amino y sulfanyl pueden participar en reacciones de sustitución.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones típicamente ocurren bajo condiciones controladas, como temperaturas y niveles de pH específicos, para asegurar que se formen los productos deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción de los dobles enlaces puede resultar en un compuesto totalmente saturado.
Aplicaciones Científicas De Investigación
Química
En química, (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid se utiliza como precursor para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En biología, este compuesto se estudia por su posible papel en los procesos celulares. Sus características estructurales sugieren que puede interactuar con las membranas biológicas y las proteínas, influyendo en las vías de señalización celular.
Medicina
En medicina, la investigación se centra en las posibles aplicaciones terapéuticas de este compuesto. Su capacidad para interactuar con moléculas biológicas sugiere que puede tener propiedades antiinflamatorias o antioxidantes, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, this compound se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para su uso en materiales de alto rendimiento y revestimientos.
Mecanismo De Acción
El mecanismo de acción de (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos funcionales del compuesto le permiten unirse a sitios específicos en estos objetivos, modulando su actividad. Esta interacción puede influir en varias vías celulares, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido docosahexaenoico (DHA): Un ácido graso poliinsaturado con características estructurales similares pero sin los grupos amino y sulfanyl.
Ácido eicosapentaenoico (EPA): Otro ácido graso poliinsaturado con una longitud de cadena de carbono similar pero diferentes grupos funcionales.
Unicidad
Lo que diferencia a (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid de estos compuestos similares es la presencia de los grupos amino y sulfanyl, que confieren reactividad química y actividad biológica únicas. Estos grupos funcionales permiten que el compuesto participe en una gama más amplia de reacciones químicas e interactúe con objetivos biológicos de formas que DHA y EPA no pueden.
Este artículo detallado proporciona una descripción general completa de this compound, cubriendo sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C25H37NO5S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid |
InChI |
InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21-,22-,23+/m0/s1 |
Clave InChI |
GIIVKOKEBBFSDI-AIYHDIOKSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O |
SMILES canónico |
CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
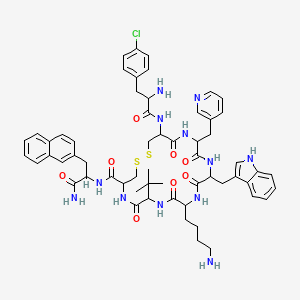
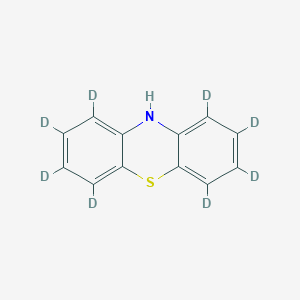
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)
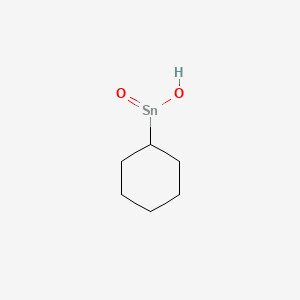
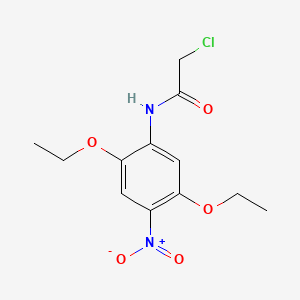
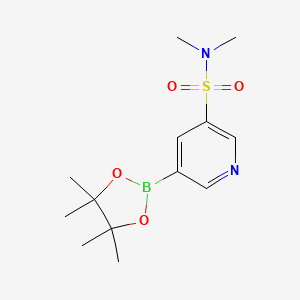
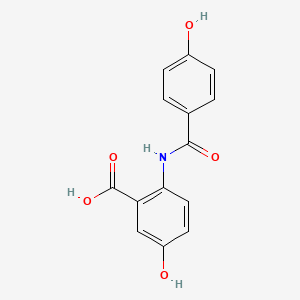
![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)
